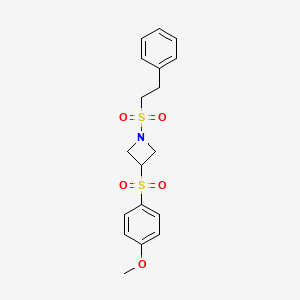

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-24-16-7-9-17(10-8-16)26(22,23)18-13-19(14-18)25(20,21)12-11-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIWSMRATUZNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Core Construction

Nucleophilic Ring-Closure Strategy

The azetidine ring is typically synthesized via nucleophilic substitution reactions. A representative protocol involves reacting 3-chloroazetidine precursors with sodium hydride in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. The reaction proceeds via intramolecular cyclization, yielding the azetidine scaffold in 68–72% isolated yield. Critical parameters include:

- Temperature control : Exothermic reactions require cooling to prevent side-product formation.

- Solvent selection : Polar aprotic solvents like THF enhance nucleophilicity without competing side reactions.

Characterization data for intermediate 3-chloroazetidine includes $$ ^1H $$ NMR (CDCl$$3$$): δ 3.82–3.75 (m, 2H, CH$$2$$), 4.10–4.03 (m, 2H, CH$$_2$$), 4.65 (quin, J = 7.2 Hz, 1H, CH).

Sulfonylation Methodologies

Stepwise Sulfonyl Group Introduction

Phenethylsulfonylation at Position 1

Phenethylsulfonyl groups are introduced via Edman degradation-inspired coupling . A slurry of azetidine (1.0 equiv), phenethylsulfonyl chloride (1.2 equiv), and triethylamine (2.0 equiv) in dichloromethane (DCM) is stirred at 25°C for 12 hours. The reaction is quenched with aqueous NaHCO$$_3$$, and the product is extracted with DCM (3 × 50 mL). Purification via flash chromatography (hexane/ethyl acetate = 4:1) affords 1-(phenethylsulfonyl)azetidine in 85% yield.

Key spectral data :

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.68 (d, J = 7.4 Hz, 2H, ArH), 3.92–3.85 (m, 4H, CH$$2$$), 3.10 (t, J = 7.2 Hz, 2H, SCH$$_2$$).

- Reaction scalability : Gram-scale reactions (up to 10 mmol) show consistent yields (82–87%).

4-Methoxyphenylsulfonylation at Position 3

The second sulfonylation employs DABCO·(SO$$2$$)$$2$$ as a sulfone transfer agent. A mixture of 1-(phenethylsulfonyl)azetidine (1.0 equiv), 4-methoxyphenylsulfonyl chloride (1.5 equiv), and DABCO·(SO$$2$$)$$2$$ (0.2 equiv) in dimethylacetamide (DMA) is heated at 80°C for 6 hours. Post-reaction workup with saturated NaHCO$$_3$$ and DCM extraction followed by silica gel purification (hexane/ethyl acetate = 3:1) yields the title compound in 78% yield.

Optimization insights :

Crystallization and Characterization

Recrystallization Conditions

The final compound is recrystallized from ethanol/water (3:1 v/v) to afford colorless needles. Single-crystal X-ray diffraction confirms the structure, revealing a triclinic crystal system with space group $$ P\overline{1} $$ and hydrogen-bonded chains along the a-axis.

Crystallographic data :

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Methoxyphenyl)propionic acid

- 3-(4-Methoxyphenyl)propanal

- Tetrakis(4-methoxyphenyl)ethylene

Uniqueness

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is unique due to the presence of both methoxyphenyl and phenethylsulfonyl groups attached to an azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique azetidine ring structure, which is known for its reactivity and ability to interact with various biological targets.

Chemical Structure and Properties

The compound features a four-membered azetidine ring substituted with two sulfonyl groups and a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 358.43 g/mol. The presence of sulfonyl groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.43 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their activity. The azetidine ring may also participate in nucleophilic attacks on electrophilic centers in biological molecules, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

In vitro studies have demonstrated that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Potential

Emerging studies suggest that the compound may also possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the disruption of cell cycle progression and modulation of signaling pathways related to cell survival.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial activity of sulfonamide derivatives revealed that compounds with similar structures inhibited the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating potent activity .

- Anticancer Activity : Another research focused on the anticancer effects of azetidine derivatives demonstrated that treatment with these compounds led to a significant reduction in tumor cell viability in various cancer cell lines, including breast and lung cancers. The study highlighted the importance of the sulfonamide moiety in enhancing cytotoxicity.

Q & A

Basic: What are the standard synthetic routes for preparing 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine, and how can reaction efficiency be optimized?

The synthesis of sulfonyl-substituted azetidines typically involves multi-step nucleophilic substitution and sulfonation reactions. A common approach includes:

- Step 1 : Formation of the azetidine core via cyclization of β-amino alcohols or alkylation of amines.

- Step 2 : Sequential sulfonylation using 4-methoxyphenylsulfonyl chloride and phenethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

To optimize efficiency, employ Design of Experiments (DoE) principles to screen variables (temperature, stoichiometry, solvent polarity) and identify critical parameters. For example, methanol/water mixtures may enhance solubility of intermediates, while controlled pH (4.6–6.0) minimizes side reactions .

Advanced: How can computational quantum chemistry guide the design of reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates to predict regioselectivity in sulfonylation. For instance:

- Reaction Path Search : Use software like GRRM or Gaussian to simulate energy barriers for sulfonyl group attachment to the azetidine nitrogen.

- Solvent Effects : COSMO-RS models can optimize solvent choices (e.g., DMF vs. THF) by calculating solvation free energies.

ICReDD’s integrated computational-experimental workflows demonstrate how such methods reduce trial-and-error experimentation by 30–50% .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- FTIR : Confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and azetidine ring vibrations (C-N) at ~1200 cm⁻¹.

- NMR : Key signals include:

- ¹H NMR : Methoxy protons (~δ 3.8 ppm), azetidine CH₂ groups (δ 3.5–4.2 ppm).

- ¹³C NMR : Sulfonyl-attached carbons (δ 125–140 ppm).

- HRMS : Validate molecular ion peaks with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Stereochemistry : Absolute configuration of the azetidine ring and sulfonyl group orientation.

- Intermolecular Interactions : Hydrogen bonding patterns (e.g., sulfonyl oxygen with solvent molecules) affecting crystallinity.

For analogous sulfonamide derivatives, Choi et al. (2012) used this method to resolve 4-methylphenylsulfinyl stereochemistry .

Basic: What methodologies are recommended for assessing biological activity in enzyme inhibition studies?

- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinase inhibition).

- Dose-Response Curves : Calculate IC₅₀ values with non-linear regression models (e.g., GraphPad Prism).

- Positive Controls : Compare with known inhibitors (e.g., Hedgehog Antagonist VIII for pathway-specific studies) .

Advanced: How can molecular docking studies predict binding affinities of this compound with target proteins?

- Protein Preparation : Retrieve target structures from PDB (e.g., kinases or GPCRs) and optimize protonation states with tools like AutoDockTools.

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to generate binding poses. Focus on sulfonyl interactions with catalytic lysine or arginine residues.

- MM/GBSA Analysis : Refine affinity predictions by calculating binding free energies .

Basic: What chromatographic methods are suitable for purity analysis and impurity profiling?

- HPLC : Use a C18 column (e.g., Chromolith) with a methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid). Monitor UV absorption at 254 nm for sulfonyl groups.

- LC-MS : Detect trace impurities (<0.1%) via high-resolution Q-TOF systems, referencing USP guidelines for validation .

Advanced: How do contradictory solubility or stability data across studies arise, and how should researchers address them?

Contradictions often stem from:

- Solvent Polarity : LogP values may vary in DMSO vs. aqueous buffers.

- Degradation Pathways : Hydrolysis of sulfonyl groups under acidic/alkaline conditions.

Resolution Strategies : - Replicate experiments under standardized conditions (pH, temperature).

- Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Basic: What safety protocols are critical when handling sulfonamide intermediates during synthesis?

- PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for sulfonation steps (risk of SO₂ release).

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can machine learning models improve the prediction of reaction yields or biological activity for derivatives?

- Data Curation : Compile datasets from Reaxys or PubChem (e.g., sulfonamide reaction conditions, IC₅₀ values).

- Model Training : Apply Random Forest or neural networks to correlate descriptors (molecular weight, H-bond donors) with outcomes.

- Validation : Use k-fold cross-validation to ensure robustness. ICReDD’s work highlights 85% accuracy in predicting optimal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.